2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE is a chemical compound with the molecular formula C10H10ClN3O2 and a molecular weight of 239.66 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE typically involves multiple steps starting from commercially available 3,4-dimethoxybenzaldehyde . The general synthetic route includes:
Nitration: The benzoic acid derivative undergoes nitration with nitric acid to form 3,4-dimethoxynitrobenzene.
Reduction: The nitro group is reduced to an amino group using hydrogenation, resulting in 3,4-dimethoxyaniline.
Carbamidation: The aniline derivative reacts with triphosgene and cyanamide to form 3,4-dimethoxyphenyl cyano carbamide.
Cyclohydrolysis: The cyano carbamide undergoes cyclohydrolysis with phosphorus pentachloride and phosphorus oxychloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and reducing costs. The process involves similar steps as the laboratory synthesis but on a larger scale, with careful control of reaction conditions to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in methanol are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst are employed for reduction reactions.
Major Products
The major products formed from these reactions include various substituted quinazolines, which have significant pharmaceutical applications .
Scientific Research Applications
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE involves its interaction with alpha-adrenoceptors. It acts as an antagonist, blocking the receptors and preventing the binding of endogenous catecholamines like norepinephrine . This leads to vasodilation and a reduction in blood pressure, making it useful in the treatment of hypertension .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2-Chloro-6,7-dimethoxy-4-quinazolinamine
- 6,7-Dimethoxy-2,4-quinazolinedione
Uniqueness
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as an alpha-adrenoceptor antagonist with high selectivity and potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H10ClN3O2 |
---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
2-chloro-7,8-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C10H10ClN3O2/c1-15-6-4-3-5-7(8(6)16-2)13-10(11)14-9(5)12/h3-4H,1-2H3,(H2,12,13,14) |
InChI Key |
PSEKPBQMQVDKSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=NC(=N2)Cl)N)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.